5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .
Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalysts, such as nickel or copper, and may involve microwave-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as hydroxyl, alkyl, and acyl groups .
Scientific Research Applications
Chemistry: In chemistry, 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, imidazole derivatives are known for their therapeutic properties, including antimicrobial, antifungal, and anticancer activities. This compound is investigated for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties. It is also employed in the development of new materials for electronic and optical applications .
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: This compound has a similar imidazole ring structure but differs in the functional groups attached to the ring.
Ethyl 5-methyl-1H-imidazole-4-carboxylate: This compound is an ester derivative of the imidazole carboxylic acid.
4,5-Imidazoledicarboxylic acid: This compound has two carboxylic acid groups attached to the imidazole ring.
Uniqueness: 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
701298-46-6 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-ethyl-2-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11)9-4(2)8-5/h3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
IZRNFZUMZPPRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N1)C)C(=O)O |
Origin of Product |
United States |
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